molecular formula C14H20ClN3O2 B2776177 N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034447-74-8

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2776177
CAS No.: 2034447-74-8
M. Wt: 297.78
InChI Key: MKGXWINVXQKJOB-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide (CAS 2034447-74-8) is a chemical compound with the molecular formula C 14 H 20 ClN 3 O 2 and a molecular weight of 297.78 g/mol . This pyrrolidine carboxamide derivative is a valuable building block in medicinal chemistry and pharmaceutical research. The pyrrolidine carboxamide scaffold is recognized as a privileged structure in drug discovery. Scientific studies have identified compounds within this class as potent inhibitors of bacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis . This makes such compounds promising scaffolds for the development of novel antitubercular agents, particularly against multidrug-resistant strains . Furthermore, structurally related urea-based compounds featuring tert-butylphenyl and chloropyridinyl groups have been extensively investigated as potent antagonists of the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, a target for pain management . The specific stereochemistry of the pyrrolidine ring can be critical for biological activity, as research indicates that often only one enantiomer of similar carboxamide compounds exhibits high potency against its target . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-tert-butyl-3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)17-13(19)18-7-5-10(9-18)20-12-4-6-16-8-11(12)15/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGXWINVXQKJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable amine and carbonyl compounds.

    Introduction of the chloropyridine moiety: This step often involves nucleophilic substitution reactions where a chloropyridine derivative is reacted with an appropriate nucleophile.

    Attachment of the tert-butyl group: This can be accomplished using tert-butylating agents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 3-chloropyridin-4-yloxy group contrasts with iodine/methoxy (higher molecular weight) or silyl-protected (enhanced lipophilicity) groups in analogs . The tert-butyl carboxamide group is conserved across multiple analogs, suggesting its role in steric shielding and metabolic resistance.
  • Heterocyclic Systems : Compounds like the imidazo[1,2-b]pyridazine derivative introduce fused aromatic systems, which may enhance binding affinity but complicate synthesis compared to the target’s simpler pyridine-pyrrolidine scaffold.

Biological Activity

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide, also known by its CAS number 2034555-97-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₄ClN₃O₃, with a molecular weight of 319.74 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and a chloropyridine moiety, which may contribute to its biological profile.

PropertyValue
Molecular FormulaC₁₅H₁₄ClN₃O₃
Molecular Weight319.74 g/mol
CAS Number2034555-97-8

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may be attributed to the presence of the nitroxide functional group that stabilizes free radicals .
  • Neuroprotective Effects : Some studies suggest that derivatives of pyrrolidine compounds can provide neuroprotection in models of neurodegenerative diseases due to their ability to modulate oxidative stress .
  • Antimicrobial Properties : Preliminary studies indicate that compounds similar in structure may exhibit antimicrobial activity against various pathogens, although specific data on this compound is limited .

The mechanisms through which this compound exerts its effects are not fully elucidated. However, the following pathways have been proposed:

  • Radical Scavenging : The compound may function as a radical scavenger, neutralizing reactive oxygen species (ROS) and thereby reducing oxidative damage in cells .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, potentially contributing to their therapeutic effects .

Study 1: Neuroprotective Potential

A study examining the neuroprotective potential of pyrrolidine derivatives found that certain compounds could significantly reduce neuronal cell death in vitro when exposed to oxidative stressors. The study highlighted the role of the tert-butyl group in enhancing stability and bioavailability .

Study 2: Antioxidant Activity Assessment

In vitro assays measuring the antioxidant capacity of various pyrrolidine derivatives indicated that those with bulky substituents, such as tert-butyl groups, exhibited superior radical scavenging abilities compared to their unsubstituted counterparts . This suggests that structural modifications can enhance biological activity.

Study 3: Antimicrobial Efficacy

A preliminary screening for antimicrobial activity revealed that several pyrrolidine derivatives showed promising results against Gram-positive and Gram-negative bacteria. While specific data on this compound was not available, it suggests potential avenues for further investigation into its antimicrobial properties .

Q & A

Q. What are the typical synthetic routes and key intermediates for N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide?

The synthesis involves multi-step reactions, often starting with functionalization of the pyrrolidine ring. A common approach includes:

  • Step 1: Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) to stabilize the intermediate .
  • Step 2: Introduction of the 3-chloropyridin-4-yloxy moiety via nucleophilic substitution. For example, coupling 3-chloropyridin-4-ol with a pyrrolidine intermediate using activating agents like EDCI/HOBt .
  • Step 3: Deprotection of the Boc group under acidic conditions (e.g., TFA in DCM) followed by carboxamide formation with tert-butyl isocyanate .

Key intermediates include tert-butyl-protected pyrrolidine derivatives and activated pyridine intermediates.

Q. What analytical techniques are essential for characterizing this compound and ensuring purity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, with specific attention to pyrrolidine ring protons (δ 1.5–3.5 ppm) and pyridinyl aromatic signals (δ 7.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated for C15H19ClN3O3: 324.11 g/mol).
  • HPLC: Assesses purity (>95% typically required for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How can researchers design initial biological activity assays for this compound?

  • Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., pyridine-containing compounds often target adenosine receptors ).
  • In Vitro Assays:
    • Enzyme inhibition: Measure IC50 values using fluorogenic substrates.
    • Cell viability: Test against cancer cell lines (e.g., HCT-116) via MTT assays at 1–100 µM concentrations .
  • Positive Controls: Include known inhibitors (e.g., staurosporine for kinase assays).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions often arise from dynamic rotational isomerism in the pyrrolidine ring. Solutions include:

  • Variable Temperature NMR: Observe coalescence of split signals at elevated temperatures (e.g., 60°C in DMSO-d6) to confirm conformational exchange .
  • 2D NMR (COSY, NOESY): Map through-space interactions to distinguish between regioisomers .
  • X-ray Crystallography: Resolve absolute configuration and confirm substituent positions .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Solvent Optimization: Replace dichloromethane with acetonitrile to improve solubility of polar intermediates .
  • Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps, reducing reaction time from 24h to 6h .
  • Workflow Adjustments: Implement flow chemistry for exothermic steps (e.g., Boc deprotection) to enhance safety and consistency .

Q. How does the compound’s stereochemistry influence its biological activity?

The pyrrolidine ring’s stereochemistry (e.g., R vs. S configuration at C3) impacts target binding. For example:

  • Computational Docking: Predict binding modes using software like AutoDock Vina. The tert-butyl group may occupy hydrophobic pockets in kinase ATP-binding sites .
  • Enantiomer Testing: Separate racemic mixtures via chiral HPLC (Chiralpak AD-H column) and compare IC50 values. A 10-fold difference in potency between enantiomers has been observed in analogous compounds .

Q. What experimental approaches address discrepancies in enzymatic vs. cellular assay results?

  • Membrane Permeability: Measure logP values (e.g., calculated logP = 2.1) to assess passive diffusion. Low permeability may explain reduced cellular activity despite strong enzymatic inhibition .
  • Metabolic Stability: Incubate with liver microsomes (human or murine) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the pyrrolidine ring) .
  • Prodrug Design: Introduce ester moieties to enhance cellular uptake, followed by intracellular hydrolysis .

Q. How can researchers model the compound’s pharmacokinetic properties preclinically?

  • In Silico Predictions: Use tools like SwissADME to estimate absorption, distribution, and CYP450 interactions .
  • In Vivo Studies: Administer 10 mg/kg IV and oral doses in rodents. Collect plasma samples at 0, 1, 3, 6, and 24h for LC-MS/MS analysis. Key parameters include t1/2 (>2h desired) and oral bioavailability (>20%) .

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